Boc-L-Tyrosinol
Description
The Significance of Tyrosinol Derivatives in Organic Synthesis
Tyrosinol and its derivatives are derived from L-tyrosine, an aromatic amino acid that serves as a precursor for various biologically active compounds. academie-sciences.fr The structural motif of tyrosinol, featuring a para-substituted phenol (B47542) ring and an amino alcohol functionality, is found in numerous natural products and pharmacologically active molecules. The ability to modify the carboxylic acid, amino group, and hydroxyl groups of L-tyrosine allows for the creation of a diverse array of derivatives with tailored properties. academie-sciences.fr
The reduction of L-tyrosine esters to L-tyrosinol provides a key intermediate that can be further elaborated. researchgate.net For instance, tyrosinol derivatives have been utilized in the synthesis of anticancer agents, such as analogues of chlorambucil (B1668637), demonstrating significant activity against breast cancer cell lines. nih.gov The stereochemistry of the tyrosinol moiety has been shown to influence the biological activity of these conjugates. nih.gov Furthermore, the phenolic hydroxyl group imparts antioxidant properties, a feature that is explored in various research domains.
Evolution of Boc-L-Tyrosinol as a Chiral Building Block
The development of protecting group strategies in the mid-20th century revolutionized the field of peptide synthesis and complex molecule construction. numberanalytics.com The introduction of the Boc group provided a robust and acid-labile protecting group for amines, which was a significant advancement. numberanalytics.com The application of this protection to L-tyrosinol gave rise to this compound, a stable and highly versatile chiral building block. chemimpex.com
As a chiral building block, this compound offers a predefined stereocenter, which is crucial for the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry. The compound serves as a key intermediate in the synthesis of more complex chiral structures, including peptide-based drugs and chiral ligands for asymmetric catalysis. chemimpex.com Its utility is further enhanced by the orthogonal protecting group potential, where the Boc group can be selectively removed under acidic conditions without affecting other sensitive functionalities that might be present in the molecule. acsgcipr.org
Protective Group Chemistry: Role of the Boc Group in Tyrosinol Derivatives
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions. jk-sci.comwuxibiology.com In the context of tyrosinol derivatives, the Boc group effectively masks the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during subsequent synthetic steps. smolecule.com
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com This reaction is generally high-yielding and straightforward. The stability of the resulting carbamate (B1207046) allows for a variety of chemical transformations to be performed on other parts of the molecule, such as the phenolic and primary hydroxyl groups. tandfonline.com
Deprotection of the Boc group is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutene and carbon dioxide. acsgcipr.orgjk-sci.com This clean decomposition is advantageous as it avoids the introduction of non-volatile byproducts. The mild conditions required for Boc group removal make it compatible with many other protecting groups, enabling complex, multi-step syntheses. acsgcipr.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO₄ | chemimpex.com |
| Molecular Weight | 267.33 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 115-122 °C | chemimpex.com |
| Optical Rotation [α]D²⁰ | -27 ± 2º (c=1 in EtOH) | chemimpex.com |
| Purity (HPLC) | ≥ 99% | chemimpex.com |
| CAS Number | 83345-46-4 | chemimpex.com |
Table 2: Common Reagents in this compound Chemistry
| Reagent | Role | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc protection of the amino group | numberanalytics.comjk-sci.com |
| Trifluoroacetic acid (TFA) | Boc deprotection | jk-sci.com |
| Dichloromethane (DCM) | Solvent for Boc protection and deprotection | jk-sci.com |
| Triethylamine (B128534) (TEA) | Base for Boc protection | jk-sci.com |
| Sodium borohydride (B1222165) (NaBH₄) | Reduction of amino acid esters to amino alcohols | researchgate.net |
| Lithium aluminum hydride (LiAlH₄) | Reduction of amino acid esters to amino alcohols | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Boc L Tyrosinol and Its Derivatives
Direct Synthesis from L-Tyrosine Precursors
The primary route to Boc-L-Tyrosinol involves the modification of L-tyrosine, beginning with the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid.
Reduction of N-Boc-L-Tyrosine
A crucial step in the synthesis is the reduction of the carboxylic acid functionality of N-Boc-L-Tyrosine to a primary alcohol.
The reduction of N-Boc-L-tyrosine to this compound is commonly achieved using powerful hydride-based reducing agents. Lithium aluminium hydride (LiAlH₄) is a frequently used reagent for this transformation. The mechanism involves the delivery of hydride ions to the carbonyl carbon of the carboxylic acid, which, after an aqueous workup, yields the primary alcohol. Another reducing agent that can be employed is sodium borohydride (B1222165). In some syntheses, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃/THF) are utilized to reduce cyclic dipeptides, indicating their potential for similar reductions. ucla.edu
Table 1: Hydride Reagents for Reduction of N-Boc-L-Tyrosine
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Lithium Aluminium Hydride | LiAlH₄ | Anhydrous diethyl ether, reflux (4–8 h) |
| Sodium Borohydride | NaBH₄ | Methanol (B129727) solution google.com |
Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. The initial protection of L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a critical step. A one-pot method performed under alkaline conditions (pH ≥ 12) using sodium hydroxide (B78521) or potassium hydroxide can lead to high yields of N-Boc-L-Tyrosine. google.com The incremental addition of (Boc)₂O helps to minimize side reactions. Subsequent purification steps, such as extraction with non-polar solvents to remove impurities and isolation via acidification and extraction, are essential for obtaining a high-purity product, often exceeding 99% as determined by HPLC. For sensitive substrates, using milder bases like sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) can help minimize side reactions during the Boc protection step. numberanalytics.com The choice of solvent is also critical; aqueous solvents can help reduce the formation of side products. numberanalytics.com
Hydride-Mediated Reductions
Protection Strategies for the Phenolic Hydroxyl Group
To enable selective reactions at other parts of the molecule, the phenolic hydroxyl group of tyrosine derivatives is often protected.
The benzyl (B1604629) group (Bn) is a common protecting group for the phenolic hydroxyl of tyrosine. The synthesis of N-Boc-O-benzyl-L-tyrosine, a precursor to Boc-O-benzyl-L-tyrosinol, can be achieved by reacting N-Boc-L-tyrosine with benzyl bromide in the presence of a base like sodium bicarbonate. rsc.orgacademie-sciences.fr This protected intermediate is valuable in peptide synthesis and as a building block for more complex molecules. peptide.comchemimpex.comlookchem.com The benzyl group can be removed via hydrogenolysis.
The tert-butyl group is another widely used protecting group for the phenolic hydroxyl of tyrosine, often in conjunction with the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the amine, which is common in solid-phase peptide synthesis (SPPS). sigmaaldrich.comnordmann.globalchemimpex.com The synthesis of Fmoc-O-tert-butyl-L-tyrosine involves treating L-tyrosine with a series of reagents to protect the various functional groups sequentially. google.com For instance, a multi-step process can be used where the carboxylic acid is first esterified, followed by protection of the amine and then the phenolic hydroxyl group with isobutylene (B52900) in the presence of a strong acid like sulfuric acid. google.com The tert-butyl group is advantageous due to its stability and can be removed under specific acidic conditions. smolecule.comchemimpex.com
Table 2: Common Protecting Groups for Tyrosine Derivatives
| Protecting Group | Abbreviation | Target Functional Group | Common Reagents for Introduction |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amino | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Benzyl | Bn | Phenolic Hydroxyl | Benzyl bromide (BnBr) rsc.org |
| tert-Butyl | tBu | Phenolic Hydroxyl | Isobutylene google.com |
Benzyl Protection (e.g., Boc-O-benzyl-L-tyrosinol)
Integration of Boc Protection in Multi-step Syntheses
The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group in organic synthesis, particularly for amines in the multi-step construction of complex molecules like peptides and pharmaceuticals. genscript.commdpi.com Its primary function is to temporarily shield the nucleophilic amino group, preventing it from engaging in unwanted side reactions and thereby enabling chemists to dictate the sequence of chemical transformations with a high degree of control. genscript.com This selective protection is critical for achieving chemoselectivity in molecules with multiple reactive sites. acs.org
The process of introducing the Boc group, known as Boc protection, is typically accomplished by reacting the amino group with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base. genscript.com Conversely, the removal of the group, or deprotection, is efficiently achieved under mild acidic conditions, commonly using trifluoroacetic acid (TFA). genscript.comacs.org This process cleaves the stable carbamate (B1207046) linkage, releasing the Boc group as gaseous byproducts (carbon dioxide and isobutene) and regenerating the free amine. genscript.com
The strategic advantage of Boc chemistry lies in the mild conditions required for its removal, which preserves the integrity of other sensitive functional groups within the molecule. genscript.comthieme-connect.de This orthogonality makes the Boc group highly compatible with other protecting groups used in complex syntheses. rsc.org In the context of peptide synthesis, whether in solution or on a solid phase, the Boc group's reliable performance in protecting the N-terminus of amino acids is fundamental to the controlled, stepwise assembly of peptide chains. genscript.com
| Process | Typical Reagents | Key Conditions | Purpose |
| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃, K₂CO₃, NaOH) | Basic conditions (e.g., aqueous dioxane, pH ≥ 12) | To form a stable N-Boc protected amine, preventing unwanted reactions at the amino group. genscript.comgoogle.com |
| Boc Deprotection | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Mild acidic conditions | To selectively remove the Boc group and expose the free amine for subsequent reaction steps. genscript.comacs.org |
Enantioselective Synthesis and Chiral Pool Approaches
Maintaining stereochemical integrity is paramount in the synthesis of biologically active molecules. For this compound, enantioselective methods are employed to ensure the production of the desired L-enantiomer. These strategies primarily involve either starting with a naturally chiral molecule or inducing chirality through asymmetric catalysis.
Derivation from Natural L-Tyrosine
The most direct route to enantiomerically pure this compound utilizes the "chiral pool" approach, starting from the naturally abundant and inexpensive amino acid L-Tyrosine. chemimpex.com This strategy leverages the inherent stereochemistry of the starting material, which is carried through the synthetic sequence.
The synthesis involves two principal steps:
N-protection: The amino group of L-Tyrosine is first protected with the Boc group. This is typically achieved by reacting L-Tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) in an aqueous alkaline solution, for instance, using potassium carbonate (K₂CO₃) or sodium hydroxide. google.com
Reduction: The carboxylic acid moiety of the resulting N-Boc-L-Tyrosine is then reduced to a primary alcohol. This transformation can be accomplished using various reducing agents, such as metal borohydrides, to yield the final product, this compound. google.com This reduction specifically converts the carboxyl group to a hydroxymethyl group, completing the synthesis from the amino acid to the amino alcohol.
This method is highly efficient as the chiral center from L-Tyrosine is preserved throughout the process, ensuring the product has the correct L-configuration.
Asymmetric Hydrogenation of Precursors
An alternative to the chiral pool approach is the de novo creation of the chiral center through asymmetric hydrogenation. This powerful technique involves the hydrogenation of a prochiral olefin precursor using a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other. researchgate.net
In the synthesis of tyrosine derivatives, a common precursor is a dehydroamino acid. researchgate.net The key step is the hydrogenation of this precursor's carbon-carbon double bond, which establishes the stereocenter at the alpha-carbon. The choice of a specific chiral catalyst is crucial for achieving high enantioselectivity. researchgate.netnih.gov For example, rhodium complexes with chiral phosphine (B1218219) ligands have proven effective. The use of catalysts like [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ or [Rh((R,R)-QuinoxP*)(cod)]SbF₆ facilitates the hydrogenation of acylamidoacrylate precursors to yield the desired amino acid derivative with high enantiomeric excess (ee). researchgate.netnih.govsioc-journal.cn While some methods are developed for the D-isomer, the principle is adaptable for the L-isomer by using the opposite enantiomer of the chiral ligand. sioc-journal.cn
| Precursor Type | Catalyst Example | Resulting Stereochemistry | Reference |
| (Z)-2-acetamido-3-phenyl-2-propenoate derivative | [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ | L-stereochemistry | researchgate.netnih.gov |
| Dehydroamino acid | [Rh((R,R)-QuinoxP*)(cod)]SbF₆ | D-stereochemistry (up to 99% ee) | sioc-journal.cn |
| Exocyclic Olefin (Pyrrolidine derivatives) | Crabtree Catalyst (Ir[COD]PyPCy₃PF₆) | trans-substituted pyrrolidines | nih.govcapes.gov.br |
Stereocontrol in the Synthesis of Related Amino Alcohol Derivatives
The synthesis of vicinal amino alcohols, like tyrosinol, relies on well-established strategies for stereocontrol. researchgate.net These methods can be broadly categorized into three types: substrate control, auxiliary control, and reagent control.
Substrate control , as seen in the derivation from L-tyrosine, uses the inherent chirality of the starting material to direct the formation of new stereocenters.
Auxiliary control involves temporarily attaching a chiral molecule (an auxiliary) to the substrate. This auxiliary guides the stereochemical outcome of a reaction and is subsequently removed.
Reagent control employs a chiral reagent or catalyst that is not covalently bonded to the substrate to influence the stereochemistry of the product, as demonstrated in asymmetric hydrogenation.
A general and versatile method for preparing β-amino alcohols involves the reduction of the corresponding α-amino ketones. nih.gov The stereochemical outcome of this reduction can often be controlled by the selection of the reducing agent and the reaction conditions, leading to either syn or anti diastereomers. Another powerful method is the 1,2-aminohydroxylation of alkenes, though controlling both regioselectivity and stereospecificity can be challenging. researchgate.net These fundamental approaches to stereocontrol are broadly applicable and form the basis for the enantioselective synthesis of a wide array of amino alcohol derivatives.
Synthetic Modifications and Derivatizations of this compound
This compound is not only a product of synthesis but also a versatile intermediate for creating more complex molecules. chemimpex.com Its structure offers multiple sites for further chemical modification, with the phenolic ring being a primary target for derivatization.
Functionalization at the Phenolic Ring
The phenolic ring of the tyrosine side chain is an electron-rich aromatic system, making it amenable to various functionalization reactions, particularly at the phenolic hydroxyl group and the aromatic carbons. thieme-connect.de Such modifications are used to alter the molecule's properties for applications in drug development and peptidomimetics. researchgate.netnih.govnih.gov
Common modifications include:
O-Alkylation/O-Arylation: The phenolic hydroxyl group can be converted to an ether through alkylation or arylation. academie-sciences.fr O-arylation of N-Boc-tyrosine derivatives has been successfully achieved using copper-promoted reactions with triarylbismuth reagents. researchgate.net
Ring Substitution: Substituents can be introduced directly onto the aromatic ring. A notable example is the synthesis of 2',6'-dimethyl-L-tyrosine derivatives, which have been incorporated into synthetic opioid ligands. researchgate.netnih.govnih.gov This is often accomplished using modern cross-coupling techniques, such as a microwave-assisted Negishi coupling, which efficiently forms the key carbon-carbon bonds. nih.govnih.gov
These derivatizations allow for the fine-tuning of the molecule's steric and electronic properties, which can be crucial for its biological activity.
| Reaction Type | Reagents/Catalyst | Product Description | Reference |
| O-Arylation | Triarylbismuthines, Copper(II) acetate | Aryl ether derivatives at the phenolic oxygen. | researchgate.net |
| Negishi Coupling | Organozinc reagent, Palladium catalyst | Introduction of alkyl groups (e.g., methyl) onto the aromatic ring. | nih.govnih.gov |
| O-Alkylation | Alkyl halide, Base | Alkyl ether derivatives at the phenolic oxygen. | academie-sciences.fr |
Alkylation and Arylation Reactions (e.g., Negishi Coupling)
Modifications of the Hydroxyl Group
The primary and phenolic hydroxyl groups of this compound offer sites for modification through esterification and etherification. The primary hydroxyl group can undergo esterification, as seen in the synthesis of benzothiazepine (B8601423) derivatives where Boc-protected tyrosinol is reacted with methyl thiosalicylate. rsc.org
The phenolic hydroxyl is also a key handle for derivatization. In the synthesis of tyrosine-based hydroxamic acid, this group is alkylated using methyl bromoacetate. academie-sciences.fr Furthermore, enzymatic methods have been explored for selective modification. An aminocarboxypropyltransferase enzyme has been shown to use S-adenosylmethionine (SAM) to transform tyrosinols into their phenolic homoserine ethers, highlighting a biosynthetic route where the phenolic hydroxyl group is essential for the reaction to proceed. biorxiv.org
Derivatization of the Boc-Protected Amine Moiety
The tert-butoxycarbonyl (Boc) group is a common and robust protecting group for the amine functionality, stable to most nucleophiles and bases but readily cleaved under acidic conditions. fishersci.co.ukorganic-chemistry.org This cleavage is the gateway to further derivatization of the primary amine.
The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in solvents like dichloromethane (B109758) (DCM) or methanol. rsc.orgfishersci.co.uk Once the Boc group is removed to reveal the free amine, it can undergo various subsequent reactions. For example, the amine can be acylated with reagents like 3-phenylpropionic acid or undergo tosylation with p-toluenesulfonyl chloride. rsc.orgacademie-sciences.fr This deprotection-derivatization sequence is a fundamental strategy in the multi-step synthesis of complex molecules originating from this compound. rsc.org
Preparation of Thiophosphotyrosine Analogs
Analogs containing a thiophosphotyrosine moiety are valuable tools in biochemical studies. Intermediates for the synthesis of these peptides can be prepared from Boc-protected tyrosine. Specifically, N-(tert-Butoxycarbonyl)-O-(dimethylthiophosphono)-L-tyrosine and N-(tert-butoxycarbonyl)-O-(dicyanoethylthiophosphono)-L-tyrosine have been synthesized for this purpose. nih.gov The suitability of these intermediates has been examined for both solid-phase and solution-phase peptide synthesis employing Boc chemistry, providing a pathway to thiophosphorylated peptides. nih.gov
Emerging Synthetic Techniques
Modern synthetic methods are being increasingly applied to the synthesis of this compound derivatives to improve efficiency, yield, and environmental footprint.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions involving this compound and its parent amino acid, L-tyrosine. This method significantly reduces reaction times compared to conventional heating. researchgate.net
Its utility has been demonstrated in the rapid synthesis of Boc-2',6'-dimethyl-L-tyrosine via a Negishi coupling reaction, a key step that benefits from microwave irradiation to enhance reaction rates and yields. nih.govnih.gov Additionally, microwave heating has been effectively used for the acid-catalyzed isotope exchange to produce halogenated and deuterium-labeled L-tyrosine derivatives. researchgate.net For example, the synthesis of deuterated 3'-fluoro- and 3'-chloro-L-tyrosine was achieved in a very short time (e.g., 8 cycles of 1.5 minutes) with good deuterium (B1214612) enrichment. researchgate.net General protocols for the synthesis of oxazolidinones from amino alcohols, including tyrosinol, also highlight the efficiency of microwave-assisted one-pot cyclization reactions. researchgate.net
Table 2: Comparison of Synthesis Methods for Halogenated L-Tyrosine Derivatives
| Compound | Method | Time | Deuterium Enrichment | Reference |
|---|---|---|---|---|
| 3'-iodo-[2′,5′-²H₂]-L-tyrosine | Conventional Heating (120°C) | 24 h | ~95% (5' position) | researchgate.net |
| 3'-iodo-[2′,5′-²H₂]-L-tyrosine | Microwave-Assisted | 8 x 1.5 min | ~96% (5' position) | researchgate.net |
| 3'-fluoro-[5'-²H]-L-tyrosine | Microwave-Assisted | 8 x 1.5 min | ~70% | researchgate.net |
This table is interactive and can be sorted by column.
Visible-Light-Induced Transformations
The application of visible-light photoredox catalysis has emerged as a powerful and mild strategy for the functionalization of complex organic molecules, including amino acid derivatives. This approach relies on the generation of highly reactive radical intermediates under ambient temperature conditions, offering a distinct advantage over traditional, often harsh, synthetic methods. In the context of this compound and its derivatives, research has explored the selective activation of C(sp³)–H bonds through a combination of photoredox and hydrogen atom transfer (HAT) catalysis.
One notable study investigated the C(sp³)–H functionalization of a variety of N-Boc protected β-amino alcohols. The methodology aimed to form α-amino ketyl radicals, which could then undergo further reactions. However, the inherent reactivity of the phenolic hydroxyl group in this compound presented a significant challenge. Research findings indicated that unprotected this compound was not compatible with the developed reaction conditions, failing to yield the desired functionalized product. researchgate.net
To overcome this limitation, a protection strategy was employed. The phenolic hydroxyl group of this compound was protected with a benzyl group, forming this compound(Bzl). This modification rendered the substrate suitable for the visible-light-induced transformation. Under the optimized reaction conditions, the benzyl-protected derivative successfully underwent C(sp³)–H activation to afford the corresponding ester product in a moderate yield. researchgate.net
The reaction proceeds via a proposed mechanism involving the generation of an α-amino ketyl radical intermediate through HAT catalysis, enabled by a photoredox cycle. While the unprotected phenol (B47542) interferes with this process, the benzylated derivative allows for the desired transformation to occur. researchgate.net
Table 1: Substrate Scope in Visible-Light-Induced C(sp³)–H Functionalization of Amino Alcohols
This table summarizes the outcomes of the photocatalytic C(sp³)–H activation for this compound and its benzyl-protected derivative, as reported in the study. researchgate.net
| Entry | Substrate | Protecting Group (Phenol) | Product Formed | Yield (%) |
| 1 | This compound | None | No reaction | 0 |
| 2 | This compound(Bzl) | Benzyl | Ester | 55 |
These findings highlight both the potential and the challenges of applying visible-light-induced transformations to functionalized amino alcohols like this compound. The necessity of a protecting group for the phenolic hydroxyl underscores the sensitivity of the reaction to the substrate's electronic and structural properties.
Applications of Boc L Tyrosinol in Complex Molecule Synthesis
Peptide and Peptidomimetic Synthesis
The synthesis of peptides and peptidomimetics often requires precise control over reactive functional groups. Boc-L-Tyrosinol, with its tert-butoxycarbonyl (Boc) protecting group, offers a stable and reliable option for introducing a tyrosine-like residue into a growing peptide chain.
Role as a Versatile Amino Acid Derivative
This compound is a valuable amino acid derivative in synthetic chemistry due to the strategic placement of the Boc protecting group on the amino function. This protection prevents unwanted side reactions during peptide coupling steps, allowing for the sequential and controlled assembly of amino acids. The presence of the free hydroxyl group on the phenol (B47542) ring and the primary alcohol introduced by the reduction of the carboxylic acid provide additional sites for selective modification, further expanding its utility as a versatile building block. chemimpex.com This dual functionality is particularly useful in creating complex molecules with tailored biological activities. chemimpex.com
Incorporation into Tyrosine-Containing Peptides
The primary application of this compound lies in its incorporation into peptides that feature a tyrosine residue. chemimpex.com Researchers utilize this compound to prepare tyrosine-containing peptides that are crucial for various biological functions, including acting as enzyme inhibitors and therapeutic agents. chemimpex.com The Boc group ensures that the amino terminus remains protected during the coupling of subsequent amino acids. smolecule.com Once the desired peptide sequence is assembled, the Boc group can be efficiently removed under acidic conditions to reveal the free amine for further elongation or final deprotection. smolecule.com
For instance, derivatives like Boc-Tyr(2-Br-Z)-OH and Boc-Tyr(Bzl)-OH are employed in Boc-based solid-phase peptide synthesis (SPPS). peptide.compeptide.com The choice of the protecting group for the tyrosine hydroxyl function is critical. For example, the 2-Br-Z group is stable to the repetitive acidic conditions used for Boc removal, making it suitable for tyrosine residues located early in the sequence of a long peptide. peptide.com Conversely, the benzyl (B1604629) (Bzl) group may experience some migration to the tyrosine ring under these conditions, necessitating careful consideration of its placement. peptide.com
Synthesis of Opioid Peptidomimetics
A significant area of research involving this compound and its derivatives is the synthesis of opioid peptidomimetics. The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt), often incorporated as its Boc-protected form, has been extensively used in developing synthetic opioid ligands. nih.govnih.govresearchgate.net Opioid peptides containing a Dmt residue at the N-terminus frequently exhibit enhanced potency at one or more opioid receptor subtypes. nih.govresearchgate.net
The synthesis of these peptidomimetics often involves coupling Boc-protected Dmt with various scaffolds. For example, researchers have incorporated tyrosine derivatives into a tetrahydroquinoline (THQ) scaffold to create novel opioid ligands with interesting in vitro profiles at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.govresearchgate.net Similarly, the Dmt-Tiq (dimethyltyrosine-tetrahydroisoquinoline) scaffold has been used to develop bifunctional kappa opioid receptor (KOR) agonists and mu opioid receptor (MOR) partial agonists. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound and its protected variants are well-suited for Boc-chemistry solid-phase peptide synthesis (SPPS). peptide.com In this methodology, the first Boc-protected amino acid is attached to a solid support resin. google.com The Boc group is then removed with an acid, typically trifluoroacetic acid (TFA), and the next Boc-protected amino acid is coupled to the newly freed amino group. chempep.comnih.gov This cycle of deprotection and coupling is repeated to build the desired peptide sequence. google.com
The stability of the Boc group to the coupling conditions and its facile removal under specific acidic conditions are key to the success of this strategy. Different resins, such as Merrifield, PAM, and BHA resins, are used depending on whether the final peptide should have a C-terminal acid or amide. chempep.com For example, BHA resin is used for the preparation of peptide amides. chempep.com
Table 1: Key Steps in a Typical Boc-SPPS Cycle
| Step | Reagent/Solvent | Purpose |
| 1. Swelling | Dichloromethane (B109758) (DCM) | Prepares the resin-bound peptide for reaction. |
| 2. Deprotection | 50% TFA in DCM | Removes the Boc protecting group from the N-terminal amino acid. chempep.com |
| 3. Washing | DCM and Isopropanol (IPA) | Removes excess TFA and byproducts. chempep.com |
| 4. Neutralization | Base (e.g., DIEA) in DMF | Neutralizes the protonated N-terminus. In some protocols, this is done in situ with the coupling step. nih.gov |
| 5. Coupling | Boc-amino acid, coupling reagent (e.g., HBTU), and base in DMF | Forms the new peptide bond. |
| 6. Washing | DMF | Removes excess reagents and byproducts. |
Solution-Phase Peptide Synthesis
While SPPS is a dominant technique, this compound is also applicable in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com In this approach, the peptide is synthesized in a homogenous solution, and the intermediates are isolated and purified after each step. Although more labor-intensive than SPPS, solution-phase synthesis can be advantageous for the large-scale production of peptides and for synthesizing complex or modified peptides that may be challenging to prepare on a solid support. nih.gov Both L-Tyrosinol and its enantiomer, D-Tyrosinol, are commercially available for use in solution-phase synthesis. sigmaaldrich.comsigmaaldrich.com
Synthesis of Biologically Active Peptides with C-terminal Amide Groups
Many biologically active peptides naturally possess a C-terminal amide instead of a carboxylic acid. jpt.com This modification can increase the peptide's stability against enzymatic degradation and mimic the native structure, often enhancing biological activity. jpt.com The synthesis of such peptides can be achieved using specific resins in SPPS, such as the Benzhydrylamine (BHA) resin, which upon cleavage yields a C-terminal amide. chempep.com this compound can be readily incorporated into peptide sequences destined for C-terminal amidation using these established SPPS protocols. Furthermore, the creation of C-terminal derivatives like amides is a strategy employed to potentially boost the antimicrobial activity of certain peptides. google.com
Drug Discovery and Pharmaceutical Chemistry
Intermediate in Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.comgoogle.com The tert-butoxycarbonyl (Boc) protecting group is vital in peptide synthesis, as it shields the amino group from unwanted reactions while other parts of the molecule are modified. smolecule.com This protection is stable under many reaction conditions but can be removed cleanly under mild acidic conditions, a key feature in multi-step synthetic pathways.
Its role as an intermediate is fundamental in the production of peptide-based drugs and other complex organic molecules. chemimpex.com Pharmaceutical researchers utilize this compound to streamline synthesis processes, often leading to higher yields and purity in the final active pharmaceutical ingredients. chemimpex.com The compound's derivatives are also key intermediates; for example, Boc-O-benzyl-L-tyrosinol is used in the synthesis of drugs targeting neurological disorders and in the preparation of chiral ligands. chemimpex.com Similarly, Boc-O-2,6-dichlorobenzyl-L-tyrosinol is an important intermediate for creating targeted therapies. chemimpex.com
Design and Synthesis of Drug Candidates Targeting Neurological Disorders
This compound and its derivatives are frequently employed in the development of new drugs aimed at treating neurological disorders. chemimpex.com Proteases are implicated in the progression of numerous diseases, including neurological conditions like Alzheimer's disease. The unique structure of tyrosinol-containing compounds allows for the design of molecules that can potentially cross the blood-brain barrier, a critical challenge in developing drugs for the central nervous system. chemimpex.comgoogle.com
The synthesis of potential treatments for Alzheimer's disease, a neurodegenerative disorder, has utilized this compound. core.ac.uk For instance, research into β-secretase inhibitors, which are a major target for Alzheimer's therapy, has involved synthetic steps using L-tyrosinol. core.ac.uknih.gov The development of such inhibitors is considered a promising strategy for creating disease-modifying drugs for this condition. nih.govnih.gov
| Research Area | Application of this compound | Target/Disorder | Reference |
| Drug Development | Used to design compounds that can cross the blood-brain barrier. | Neurological Disorders | chemimpex.com |
| Pharmaceutical Synthesis | Serves as a key intermediate for various pharmaceuticals. | Neurological Disorders | chemimpex.comchemimpex.com |
| Alzheimer's Disease Research | Employed in the synthesis of potential β-secretase inhibitors. | Alzheimer's Disease | core.ac.uknih.gov |
Development of Enzyme Inhibitors
The development of enzyme inhibitors is a major focus of modern drug discovery, and this compound serves as a key scaffold in this endeavor. chemimpex.comchemimpex.com Its inherent structural features are suitable for designing molecules that can fit into the active sites of various enzymes, thereby modulating their activity. smolecule.comchemimpex.com Researchers use this compound to study enzyme mechanisms and protein interactions, which provides critical insights into biochemical pathways.
This compound is a valuable precursor for the synthesis of inhibitors targeting cysteine proteases, a class of enzymes involved in various pathologies, including cancer and neurological disorders. molaid.com Research has demonstrated the synthesis of peptidyl diazomethanes containing tyrosine, which act as selective inactivators of specific cysteine proteases. nih.gov
For example, the inhibitor Z-Leu-Leu-Tyr-CHN2 was found to react rapidly with cathepsin L and calpain II but very slowly with cathepsin B, demonstrating selectivity based on the peptide sequence. nih.gov Another study describes the synthesis of inhibitors for calpain and cathepsin B that started from Boc-L-valine and L-tyrosinol, highlighting the role of the tyrosinol moiety in the inhibitor's design. The design of such specific inhibitors is crucial for developing targeted therapies with fewer side effects. nih.gov
| Inhibitor Example | Target Enzymes | Selectivity Profile | Reference |
| Z-Leu-Leu-Tyr-CHN2 | Calpain II, Cathepsin L, Cathepsin B | High for Calpain II and Cathepsin L; low for Cathepsin B. | nih.gov |
| Z-Tyr(I)-Ala-CHN2 | Cathepsin L, Cathepsin B | High for Cathepsin L; low for Cathepsin B; does not inhibit Calpain II. | nih.gov |
| CA-074 | Cathepsin B | Specific inhibitor for Cathepsin B. | nih.gov |
Protein kinases are critical regulators of cellular processes, and their dysfunction is linked to diseases like cancer and polycystic kidney disease (PKD). medchemexpress.comnih.gov NIMA-related kinase 1 (Nek1) is a specific protein kinase involved in cell cycle regulation and the DNA damage response. nih.govmedchemexpress.com
The development of potent and selective Nek1 inhibitors has been an area of active research. nih.gov In one study, a synthesis of a Nek1 inhibitor was achieved starting from L-tyrosinol. tu-darmstadt.de A structure-guided design has led to the development of highly potent Nek1 inhibitors, demonstrating the feasibility of targeting this "dark kinase" for therapeutic intervention. nih.gov For instance, the inhibitor BSc5367 has shown high potency against Nek1 with an IC50 value of 11.5 nM. medchemexpress.com While not all published syntheses explicitly start with the Boc-protected form, the use of L-tyrosinol as the core structure is a key finding. tu-darmstadt.de
Beta-secretase (BACE1) is a primary therapeutic target for Alzheimer's disease because it is the rate-limiting enzyme in the production of amyloid-β peptides, which form plaques in the brains of patients. nih.gove-century.us The inhibition of BACE1 is expected to reduce the formation of these neurotoxic plaques. nih.gove-century.us
Research into the synthesis of BACE1 inhibitors has utilized L-tyrosinol as a component. One study describes the coupling of L-proline with L-tyrosinol as a step in the creation of novel β-secretase inhibitors. core.ac.uk The development of potent, selective, and brain-penetrant BACE1 inhibitors has been a significant goal over the past decade, with several candidates advancing to clinical trials. nih.govnih.gov The docking of potential inhibitors into the active site of BACE1 has shown that interactions with key amino acid residues like Asp32 and Tyr71 are crucial for inhibitory activity. researchgate.netrjptonline.org
Protein Kinase Inhibitors (e.g., Nek1)
Anticancer Drug Development
The structural framework of this compound is leveraged in the design of novel chemotherapeutic agents. Its inherent chirality and aromatic moiety are exploited to create targeted molecules aimed at improving efficacy and reducing the side effects associated with existing anticancer drugs.
Researchers have synthesized hybrid molecules that conjugate tyrosinol, derived from this compound, with chlorambucil (B1668637), a conventional alkylating agent used in chemotherapy. researchgate.netnih.govnih.gov The synthesis involves modifying L-tyrosine, which is then coupled to chlorambucil. researchgate.netnih.gov The resulting tyrosine-chlorambucil methyl esters are subsequently reduced, for instance with lithium borohydride (B1222165) (LiBH₄), to yield the final tyrosinol-chlorambucil derivatives. academie-sciences.fracademie-sciences.fr
These hybrid molecules have demonstrated enhanced cytotoxic effects against hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines when compared to chlorambucil alone. academie-sciences.fracademie-sciences.fr The presence of the tyrosinol moiety is believed to act as a carrier, potentially targeting the estrogen receptor and concentrating the cytotoxic chlorambucil portion in cancer cells. nih.gov
Research findings indicate that the length of the spacer chain connecting the tyrosinol and chlorambucil units, as well as the stereochemistry of the tyrosine component, significantly influences the anticancer activity. researchgate.netnih.gov Specifically, tyrosinol-chlorambucil analogues with a five-carbon spacer chain showed greater benefits than those with a ten-carbon spacer. academie-sciences.fracademie-sciences.fr The improved antiproliferative activity of the tyrosinol derivatives over their tyrosine-ester counterparts is attributed to the hydroxymethyl group, which enhances solubility and favorably alters the molecule's hydrophilicity/lipophilicity balance. academie-sciences.fr
This compound is a key starting material in the synthesis of compounds designed to inhibit tubulin polymerization, a critical process for cell division, making it a prime target for anticancer therapies. sigmaaldrich.com A notable example is the synthesis of a novel series of benzothiazepine (B8601423) derivatives with antitumor potency. rsc.org
The synthetic pathway begins with the esterification of Boc-protected tyrosinol. rsc.org This initial step is followed by a sequence of reactions, including deprotection of the Boc group, tosylation, and reduction, ultimately leading to an intermediate alcohol. This intermediate undergoes an intramolecular Mitsunobu cyclization to form the core benzothiazepine structure. The resulting derivatives have been identified as effective tubulin polymerization inhibitors. rsc.org
Tyrosinol-Chlorambucil Hybrid Molecules
Prodrug Synthesis
The chemical properties of this compound make it an excellent scaffold for creating prodrugs, which are inactive or less active precursors that are metabolized into active drugs within the body. This approach can enhance the bioavailability, stability, and targeted delivery of therapeutic agents.
A prominent application is in the development of tyrosine-based prodrugs for antiviral nucleoside phosphonates, such as (S)-HPMPC (cidofovir) and (S)-HPMPA. nih.gov The synthesis involves coupling Boc-protected tyrosine esters and amides to the phosphonate (B1237965) drugs. The Boc group serves to protect the amino functionality during the coupling reaction and is subsequently removed using trifluoroacetic acid (TFA) to yield the final prodrugs. nih.gov These tyrosine-based prodrugs were found to be more chemically stable than corresponding serine-based versions. nih.gov The design leverages cellular enzymes to cleave the tyrosine moiety, releasing the active antiviral agent inside the target cells.
Chiral Ligand and Catalyst Design in Asymmetric Synthesis
The inherent chirality of this compound makes it an indispensable precursor for the development of chiral auxiliaries and ligands. These molecules are fundamental tools in asymmetric synthesis, enabling the stereoselective production of a desired enantiomer or diastereomer of a target molecule.
Precursor for Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. This compound and its parent compound, N-Boc-L-tyrosine, are frequently used as starting materials for such auxiliaries.
For instance, N-Boc-L-tyrosine has been used to prepare oxazolidinone-based chiral auxiliaries, such as (S)-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one. researchgate.net These auxiliaries, popularized by David Evans, are highly effective in controlling the stereochemistry of reactions like aldol (B89426) additions and alkylations. Furthermore, N-Boc-L-tyrosine ethyl ester has been utilized to synthesize novel non-cross-linked polystyrene-supported 2-phenylimino-2-oxazolidine auxiliaries. researchgate.net The use of a polymer support simplifies the purification process, as the auxiliary can be easily recovered by filtration and recycled. researchgate.net
Preparation of Chiral Ligands for Metal-Catalyzed Reactions
Chiral ligands coordinate to a metal center to form a catalyst that can induce high levels of enantioselectivity in chemical transformations. L-tyrosine-derived amino alcohols, obtained from precursors like this compound, are key intermediates in the synthesis of important classes of chiral ligands. irb.hr
One major application is the synthesis of chiral C₂-symmetric bisoxazoline ligands. irb.hr These bidentate ligands are prepared from enantiomerically pure amino alcohols derived from S-tyrosine. The resulting bisoxazoline ligands, when complexed with metal catalysts, can provide excellent stereocontrol in a variety of reactions, including cyclopropanation and Diels-Alder reactions. The phenolic group of the tyrosinol precursor offers a site for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. irb.hr
Application in Enantioselective Transformations
This compound and its derivatives are pivotal chiral building blocks in a variety of enantioselective transformations, enabling the synthesis of complex molecules with high stereocontrol.
This compound derivatives have been utilized in the synthesis of chiral auxiliaries for 1,3-dipolar cycloaddition reactions. For instance, (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, a key intermediate prepared in high yield from N-Boc-L-tyrosine, serves as a precursor to polymer-supported Evans' oxazolidin-2-ones. researchgate.net These supported chiral auxiliaries have been employed in asymmetric synthesis. researchgate.net
In one application, a chiral auxiliary derived from L-tyrosinol was used in conjunction with a magnesium catalyst for 1,3-dipolar cycloadditions. researchgate.net The presence of Mg(II) cations was found to influence both the reactivity and stereoselectivity of nitrone cycloadditions, with the proposed mechanism involving coordination of the metal to the dicarbonyl fragment of the chiral auxiliary. researchgate.net
Furthermore, the tetracyclic core of the antitumor antibiotic (-)-lemonomycin was synthesized using a sequence that included a [3+2] dipolar cycloaddition. nih.gov This key step involved an azomethine ylide generated from an aldehyde precursor, which itself was derived from a substituted tyrosinol. nih.gov
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered enantioselective through the use of chiral auxiliaries and catalysts, with this compound derivatives playing a role in the development of such systems. organic-chemistry.org While direct application of this compound in aldol reactions is not extensively detailed in the provided context, the broader field of organocatalysis, where proline and its derivatives are prominent, provides a relevant framework. libretexts.org Proline-catalyzed aldol reactions proceed through an enamine-based mechanism, where the chirality of the catalyst directs the stereochemical outcome of the reaction. libretexts.org
In a related context, organocatalyst-mediated aldol ligations have been developed for the site-selective modification of proteins. amazonaws.com This method merges small molecule aldehyde organocatalysis with bioconjugation techniques, demonstrating the versatility of aldol chemistry in complex biological systems. amazonaws.com
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org A one-pot tandem direct reductive amination/N-Boc protection protocol has been developed using sodium triacetoxyborohydride (B8407120) (STAB). nih.gov This method is efficient and selective for producing N-Boc protected secondary amines. nih.gov The addition of (Boc)₂O during the reaction is thought to trap the initially formed secondary amine, preventing overalkylation. nih.gov
An alternative approach for the direct reductive amination of electron-deficient amines, including Boc-protected amines, utilizes a Re₂O₇ catalyst with silanes as the hydride source. rsc.org This method demonstrates excellent regioselective mono-alkylation and chemoselectivity. rsc.org
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydroisoquinolines and related heterocyclic structures. nrochemistry.com Boc-protected amino acids and their derivatives are frequently employed in this reaction to control stereochemistry.
In one example, the solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides was achieved using a carboxyl-supported tyrosine ester in a Pictet-Spengler reaction. nih.gov N-Boc-L-tyrosine ethers were esterified to a resin, and after removal of the Boc group, the resulting amine underwent condensation with paraformaldehyde to yield the desired tetrahydroisoquinoline. nih.gov
The synthesis of the tetracyclic core of (-)-lemonomycin also featured a Pictet-Spengler reaction as a crucial step to form the tetrahydroisoquinoline system from a derivative of a known substituted tyrosinol. nih.gov Furthermore, diastereoselective Pictet-Spengler reactions of L-(Boc)phenylalaninal with tryptamine (B22526) have been utilized in the biomimetic synthesis of the antibacterial compound eudistomin T. rsc.org
It has also been noted that the enzyme tyrosine phenol-lyase can be inactivated by a Pictet-Spengler reaction between its cofactor and the substrate L-dopa. nih.gov
Reductive Amination Reactions
Organocatalysis Applications
This compound and its derivatives find applications in the field of organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations. libretexts.org While specific examples detailing this compound as a direct organocatalyst are limited in the provided search results, its derivatives are used to create systems for such reactions.
For instance, a novel ligation method combining established small molecule aldehyde organocatalysis with bioconjugation chemistry has been developed. amazonaws.com This approach, termed organocatalyst-mediated protein aldol ligation (OPAL), enables the rapid chemical modification of proteins. amazonaws.com The development of such methodologies highlights the potential for creating new catalytic systems based on chiral building blocks like this compound.
Bioconjugation and Material Science
This compound is a valuable compound in the fields of bioconjugation and material science. chemimpex.com In bioconjugation, it is used to link biomolecules, such as proteins and antibodies, to therapeutic agents. chemimpex.com This process can enhance the efficacy of targeted therapies, for example, in cancer treatment. chemimpex.com The primary alcohol group on this compound can be leveraged for linking to other biomolecules. vulcanchem.com
In material science, this compound is investigated for its potential role in the development of biocompatible materials for medical devices. chemimpex.com Its properties may improve the performance and safety of implants and prosthetics. chemimpex.com Derivatives such as Boc-O-benzyl-L-tyrosinol are also explored in the development of advanced materials, particularly in creating polymers with specific functional properties. chemimpex.com
Linking Biomolecules to Therapeutic Agents
This compound plays a crucial role in bioconjugation, the process of linking biomolecules such as proteins and antibodies to therapeutic agents. chemimpex.com This chemical linkage can enhance the efficacy of targeted therapies, for instance in cancer treatment. The tyrosinol moiety can be incorporated into larger molecules, and its functional groups can be used to attach drugs or imaging agents. For example, tyrosinol–chlorambucil derivatives have been synthesized and have shown enhanced cytotoxic effects against certain cancer cell lines compared to the drug chlorambucil alone. academie-sciences.fracademie-sciences.fr This approach allows for the targeted delivery of cytotoxic agents to cancer cells, potentially reducing side effects and improving therapeutic outcomes.
Synthesis of Chiral Polymers with Helical Conformation
This compound and similar chiral molecules are instrumental in the synthesis of chiral polymers, which can adopt stable helical conformations. cmu.eduresearchgate.net These helical structures are a form of chirality and are a characteristic feature of many polymers. cmu.edu The synthesis can involve a helix-sense-selective polymerization, where a specific handedness (left or right) of the helix is favored. cmu.edu The chirality of the monomer, such as that derived from this compound, can influence the helical sense of the resulting polymer. felixfreire.com These chiral polymers with helical conformations have potential applications in areas like asymmetric catalysis. nih.gov
Intermediate in Total Synthesis of Natural Products and Complex Molecules
This compound is a key intermediate in the total synthesis of a variety of natural products and complex molecules due to its protected amino and alcohol functionalities, which allow for selective chemical transformations.
Construction of Tetrahydroisoquinoline Alkaloids
This compound and its derivatives are utilized in the construction of tetrahydroisoquinoline (THIQ) alkaloids, a class of natural products with diverse and significant pharmacological activities, including antitumor properties. researchgate.net The synthesis of these complex structures often involves the Pictet-Spengler reaction, a key C-C bond-forming reaction. mdpi.combottalab.it For instance, a substituted tyrosinol was a starting material in a 16-step sequence for the synthesis of the tetracyclic core of lemonomycin, a THIQ alkaloid. bottalab.it Furthermore, opioid peptidomimetics featuring a tetrahydroquinoline scaffold have been synthesized using derivatives of Boc-L-tyrosine, highlighting the importance of this structural motif in medicinal chemistry. nih.gov
Synthesis of Isodityrosine (B1672229) Analogs
This compound derivatives are precursors in the synthesis of isodityrosine analogs. ucla.edu Isodityrosine is a naturally occurring cross-linking amino acid found in plant cell wall glycoproteins. capes.gov.br The synthesis of (S,S)-isodityrosine has been achieved through methods such as the Ullmann coupling of two protected L-tyrosine derivatives. capes.gov.br Another approach involves the nucleophilic addition of a protected tyrosine derivative, N-BOC-L-Tyr-OMe, to cyclohexenone oxide to construct the diaryl ether framework. ucla.edu
Preparation of Spirocyclic Compounds
This compound derivatives can be used in the preparation of spirocyclic compounds. These are complex structures where two rings are connected through a single shared atom. The synthesis of spirocyclic compounds, including spirodienones and spiro-fused nitrogen heterocycles, can be achieved through various methods, including the intramolecular ipso-attack of a nitrenium ion. researchgate.net In one example, an aromatic oxidation of a secondary amine prepared from L-tyrosine and glycine (B1666218) using a hypervalent iodine reagent yielded a spirocyclic product. researchgate.net This spirocycle then served as a key intermediate in the synthesis of the natural product (-)-TAN1251A. researchgate.net
Synthesis of Azetidinic Amino Acids
The synthesis of conformationally constrained amino acids, such as those containing an azetidine (B1206935) ring, has garnered significant interest in peptide chemistry. These modified amino acids serve as valuable tools for influencing the secondary structure of biologically relevant peptides, which can lead to the development of novel pharmaceutical drugs. arkat-usa.orgresearchgate.net this compound, a derivative of the natural amino acid L-tyrosine, serves as a versatile chiral starting material for the asymmetric synthesis of complex molecules, including specific types of azetidinic amino acids. While the direct use of this compound is not explicitly detailed in this specific pathway, its structural analog, (S)-O-benzyl tyrosinol, which maintains the core stereochemistry, is a key precursor.
The synthesis of enantiomerically pure 2,3-cis-disubstituted azetidinic amino acids from tyrosinol derivatives involves a multi-step process that begins with the formation of a suitably N,N-disubstituted β-amino alcohol. This is followed by chlorination and a crucial intramolecular cyclization step.
Step 1: Preparation of the N,N-Disubstituted β-Amino Alcohol Intermediate
The synthesis commences with (S)-O-benzyl tyrosinol, a derivative where the phenolic hydroxyl group of tyrosine is protected as a benzyl ether. This protection is crucial to prevent side reactions in the subsequent steps. The primary amino group of (S)-O-benzyl tyrosinol is then doubly alkylated to introduce the necessary substituents for the cyclization reaction. This is typically achieved in a two-step sequence arkat-usa.orgresearchgate.netthieme-connect.com:
N-Benzylation: The primary amine is first reacted with benzaldehyde (B42025) to form an imine, which is then reduced in situ, commonly with sodium borohydride (NaBH₄), to yield the N-monobenzylated amino alcohol.
N-Alkylation: The secondary amine is subsequently alkylated with an activated acetic acid derivative, such as tert-butyl bromoacetate. This reaction is often carried out in the presence of a mild base like sodium bicarbonate and a catalyst such as sodium iodide. This step introduces the ester moiety that will become the carboxylic acid function of the final azetidinic amino acid. arkat-usa.orgthieme-connect.com
The resulting product is an N-benzyl, N-(tert-butoxycarbonylmethyl) substituted β-amino alcohol, which is the direct precursor for the key cyclization step.
Step 2: Chlorination of the β-Amino Alcohol
The hydroxyl group of the N,N-disubstituted β-amino alcohol is converted into a good leaving group. This is achieved through chlorination, typically using thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (CH₂Cl₂). thieme-connect.com This reaction initially produces a regioisomeric mixture of primary and secondary chlorides. However, by heating the mixture in a solvent such as dimethylformamide (DMF), it can be equilibrated to favor the thermodynamically more stable secondary chloride. arkat-usa.orgthieme-connect.com This equilibration is believed to proceed through the formation of a transient aziridinium (B1262131) ion intermediate. arkat-usa.org
Step 3: Intramolecular Anionic Cyclization
The key step in forming the four-membered ring is an intramolecular anionic alkylation, a type of 4-exo-tet ring closure. thieme-connect.com The secondary chloride obtained from the previous step is treated with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS). The base selectively deprotonates the carbon atom positioned between the nitrogen and the ester group (α to the ester), generating a stabilized carbanion.
This carbanion then acts as a nucleophile, attacking the adjacent carbon that bears the chlorine atom and displacing it to form the azetidine ring. arkat-usa.orgthieme-connect.com This cyclization has been shown to proceed with high diastereoselectivity, yielding predominantly the cis-2,3-disubstituted azetidine. thieme-connect.com The stereochemical outcome is kinetically controlled, as experiments have shown that the product does not epimerize under the reaction conditions. thieme-connect.com
Step 4: Deprotection
The resulting molecule is a fully protected azetidinic amino acid derivative. To obtain the final amino acid, the protecting groups must be removed. For instance, the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA), and the N-benzyl group can be removed via hydrogenolysis. thieme-connect.com The resulting compound can then be incorporated into peptide chains. thieme-connect.com
Data Tables
Table 1: Key Reagents in the Synthesis of Azetidinic Amino Acids
| Step | Reagent/Catalyst | Function |
| N-Benzylation | Benzaldehyde (PhCHO), Sodium Borohydride (NaBH₄) | Introduction of N-benzyl group |
| N-Alkylation | tert-Butyl Bromoacetate, Sodium Bicarbonate (NaHCO₃), Sodium Iodide (NaI) | Introduction of the ester side chain |
| Chlorination | Thionyl Chloride (SOCl₂) | Conversion of hydroxyl to chloride |
| Cyclization | Lithium bis(trimethylsilyl)amide (LiHMDS) | Deprotonation to induce ring closure |
| Deprotection | Trifluoroacetic Acid (TFA) | Cleavage of tert-butyl ester |
Table 2: Intermediates and Products in the Synthetic Pathway
| Compound Name | Structure | Role in Synthesis |
| (S)-O-benzyl tyrosinol | Starting Material | |
| N-benzyl, N-(tert-butoxycarbonylmethyl)-(S)-O-benzyl tyrosinol | N,N-disubstituted β-amino alcohol | |
| N-benzyl, N-(tert-butoxycarbonylmethyl)-β-chloro-(S)-O-benzyl tyrosinamide | Chlorinated Intermediate | |
| tert-butyl (2S,3S)-1-benzyl-3-(4-(benzyloxy)benzyl)azetidine-2-carboxylate | Protected Azetidinic Amino Acid | |
| (2S,3S)-3-(4-hydroxybenzyl)azetidine-2-carboxylic acid | Final Azetidinic Amino Acid (after full deprotection) |
Analytical and Characterization Techniques in Boc L Tyrosinol Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in verifying the identity and structure of Boc-L-Tyrosinol, which is chemically known as tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of this compound.
¹H NMR (Proton NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule. The expected signals for this compound would include characteristic peaks for the aromatic protons of the phenol (B47542) ring, the protons of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the propanol (B110389) backbone, the hydroxyl (-OH) protons, and the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. Although a specific published spectrum for this compound is not readily available, data from its precursor, Boc-L-Tyrosine, shows aromatic protons in the range of δ 6.6-7.1 ppm and the Boc group protons as a singlet around δ 1.3 ppm. chemicalbook.com For this compound, the protons of the -CH₂OH group would introduce new, distinct signals.
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. Key expected signals include those for the carbonyl carbon of the Boc group, the carbons of the aromatic ring, the methine and methylene carbons of the propanol backbone, and the quaternary and methyl carbons of the Boc group. As a reference, the ¹³C NMR spectrum of the related compound propan-1-ol shows the carbon attached to the hydroxyl group at the most downfield position among the aliphatic carbons. docbrown.info
Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of a related compound, Boc-L-Tyrosine, shows characteristic absorption bands that would also be expected for this compound, with some differences due to the presence of the primary alcohol. chemicalbook.com Key expected vibrational bands are summarized in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol & Alcohol) | Broad, ~3200-3600 |
| N-H (Carbamate) | ~3300-3500 |
| C-H (Aromatic & Aliphatic) | ~2850-3100 |
| C=O (Boc carbamate) | ~1680-1700 |
| C=C (Aromatic) | ~1500-1600 |
| C-O (Alcohol & Carbamate) | ~1050-1250 |
Mass Spectrometry (MS) is utilized to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. In a recent study, this compound was identified by the presence of its sodium adduct ([M+Na]⁺) at an m/z of 290.1363 in an UPLC-MS analysis. biorxiv.org This experimental value is consistent with the calculated mass for C₁₄H₂₁NNaO₄⁺.
Interactive Data Table: Expected Spectroscopic Data for this compound Please note that while the mass spectrometry data is from experimental findings, the NMR and IR data are based on analysis of related compounds and structural expectations.
| Technique | Analysis | Expected Observations |
| ¹H NMR | Structural Integrity | Signals for aromatic, aliphatic, hydroxyl, and Boc group protons. |
| ¹³C NMR | Carbon Skeleton | Distinct signals for all unique carbon atoms, including carbonyl, aromatic, and aliphatic carbons. |
| FT-IR | Functional Groups | Characteristic bands for O-H, N-H, C=O, and C-O stretching vibrations. |
| Mass Spec. | Molecular Weight | [M+Na]⁺ adduct observed at m/z 290.1363. biorxiv.org |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of this compound and for determining its enantiomeric integrity, which is critical for its use in stereospecific synthesis.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. Purity levels are often reported to be greater than or equal to 99%. chemimpex.com A common approach involves reversed-phase HPLC, often utilizing a C18 stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an additive such as formic acid to ensure good peak shape. For instance, a method used for related peptide analysis employed a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary technique for determining the enantiomeric excess (e.e.) of this compound. This is crucial as it is synthesized from the L-enantiomer of tyrosine. Chiral stationary phases (CSPs) are used to separate the L- and D-enantiomers. Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acids. phenomenex.com For example, a method for the chiral separation of O-tert-butyl-DL-tyrosine utilized a mobile phase of methanol (B129727) and water. google.com The ability to achieve baseline separation of the enantiomers allows for accurate quantification of the enantiomeric excess. phenomenex.com In some cases, pre-column derivatization with a chiral reagent is used to form diastereomers that can be separated on a standard achiral HPLC column. nih.gov
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Method | Purpose | Key Parameters |
| Reversed-Phase HPLC | Chemical Purity | Stationary Phase: C18Mobile Phase: Acetonitrile/Water gradient with acid modifier (e.g., formic acid) |
| Chiral HPLC | Enantiomeric Excess | Stationary Phase: Chiral Stationary Phase (e.g., polysaccharide-based)Mobile Phase: Varies, often polar organic solvents with or without modifiers. |
X-ray Crystallography for Absolute Configuration and Binding Mode Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net For a chiral molecule like this compound, which is derived from L-tyrosine, X-ray analysis of a single crystal can unambiguously confirm the (S)-configuration at the stereocenter. While a specific crystal structure for this compound is not publicly available, the crystal structure of a closely related derivative, (S)-4-(4-hydroxybenzyl)-1,3-oxazolidin-2-one, has been determined, confirming its absolute stereochemistry. researchgate.net The packing in the crystal lattice of such molecules is often stabilized by intermolecular hydrogen bonds involving the hydroxyl and amide groups. researchgate.net
In the context of drug design, X-ray crystallography is also a powerful tool for analyzing the binding mode of a ligand to its biological target. For instance, if this compound were part of a larger molecule designed to inhibit an enzyme like tubulin, co-crystallization of the inhibitor with tubulin would reveal the precise interactions at the atomic level. This information is invaluable for structure-based drug design, allowing for the optimization of binding affinity and selectivity.
Conformational Analysis using NMR
While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution. academie-sciences.fr This is particularly relevant for flexible molecules like this compound, where rotation around single bonds can lead to a variety of conformations.
Techniques such as 2D NMR , including Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to measure through-space interactions between protons. The intensity of these cross-peaks is related to the distance between the protons, providing crucial constraints for building a 3D model of the predominant solution-state conformation. Conformational analysis of peptide derivatives often reveals the presence of intramolecular hydrogen bonds, which can be inferred from the temperature dependence of amide proton chemical shifts. mdpi.com For this compound, NMR studies could elucidate the preferred orientation of the Boc-protecting group relative to the rest of the molecule and the conformational dynamics of the side chain. academie-sciences.frnih.gov
Future Directions and Research Opportunities
Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For Boc-L-Tyrosinol, research is actively exploring greener and more cost-effective production methods that move beyond traditional multi-step syntheses.
One promising avenue is the refinement of one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single operation, offer significant advantages in terms of reduced solvent waste, energy consumption, and purification efforts. A notable one-pot approach involves the direct conversion of L-tyrosine to this compound by first protecting the amino group with Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under alkaline conditions, followed by reduction of the carboxylic acid. This streamlined process has demonstrated high yields and is amenable to large-scale production. google.com
Microwave-assisted synthesis represents another leap forward in efficiency. The application of microwave irradiation can dramatically accelerate reaction times, particularly in coupling reactions involving this compound derivatives. smolecule.com For instance, a rapid synthesis of Boc-2′,6′-dimethyl-l-tyrosine has been achieved using a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. nih.gov This approach not only speeds up the synthesis but also allows for the expedient creation of novel unnatural tyrosine derivatives. nih.gov
Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of this compound. This includes the use of less toxic solvents and reagents, and the development of catalytic processes that minimize waste. acs.org Enzymatic synthesis, for example, offers a highly specific and environmentally friendly alternative to traditional chemical methods, often proceeding under mild conditions and without the need for protecting groups. acs.org The exploration of flow chemistry also holds potential for creating a more sustainable and scalable continuous manufacturing process for this compound and its derivatives. nih.gov
| Synthetic Route | Key Advantages | Relevant Research Focus |
| One-Pot Synthesis | Reduced waste, energy, and purification steps. | Optimization of reaction conditions for higher yields and scalability. google.com |
| Microwave-Assisted Synthesis | Accelerated reaction times, rapid synthesis of derivatives. | Application in challenging cross-coupling reactions to create novel compounds. smolecule.comnih.gov |
| Green Chemistry Approaches | Use of non-toxic reagents, reduced environmental impact. | Development of enzymatic and flow chemistry processes. acs.orgnih.gov |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
This compound and its derivatives serve as a rich scaffold for the discovery of new therapeutic agents. Researchers are actively investigating their potential in a variety of disease areas beyond their established roles.
In the realm of neuroscience , derivatives of this compound are being explored for their potential neuroprotective effects. Studies suggest that these compounds may play a role in neurotransmitter synthesis and could offer therapeutic benefits for neurological and mental health conditions. chemimpex.com For instance, research has shown that certain tyrosine derivatives can mitigate neuronal cell damage induced by amyloid-beta, suggesting a potential role in Alzheimer's disease treatment. nih.gov Molecular docking studies have also indicated that these compounds may interact with key proteins implicated in neurodegenerative processes. nih.gov
The anticancer potential of this compound derivatives is another area of intense investigation. By modifying the core structure, scientists are developing novel compounds with enhanced cytotoxicity against various cancer cell lines. vulcanchem.com For example, tyrosinol-chlorambucil derivatives have demonstrated significant in vitro anticancer activity, with some showing selectivity towards hormone-dependent breast cancer cells. researchgate.net The development of L-tyrosine-based poly(ester-urethane) nanoparticles for the delivery of anticancer drugs like doxorubicin (B1662922) and camptothecin (B557342) also highlights the versatility of this scaffold in oncology. nih.gov
Furthermore, the antiviral properties of this compound derivatives are emerging as a promising research frontier. Studies have identified dihalogenated L-tyrosine derivatives that exhibit in vitro activity against the Chikungunya virus. acs.orgtu-darmstadt.de The structural modifications of these compounds appear to influence their mechanism of action, with some inhibiting viral adhesion and internalization, while others interfere with later stages of the viral replication cycle. acs.orgtu-darmstadt.de
| Biological Activity | Research Focus | Examples of Derivatives and Targets |
| Neuroprotective | Treatment of neurodegenerative diseases like Alzheimer's. | Tyrosine derivatives mitigating amyloid-beta induced damage. nih.gov |
| Anticancer | Development of novel cytotoxic agents and drug delivery systems. | Tyrosinol-chlorambucil derivatives, poly(ester-urethane) nanoparticles. vulcanchem.comresearchgate.netnih.gov |
| Antiviral | Inhibition of viral replication. | Dihalogenated L-tyrosine derivatives targeting Chikungunya virus. acs.orgtu-darmstadt.de |
Advancements in Chiral Catalysis and Asymmetric Synthesis
The inherent chirality of this compound makes it an excellent starting material for the development of chiral catalysts and auxiliaries for asymmetric synthesis. This field is continuously evolving, with new applications for this compound-derived structures being regularly reported.
This compound can be used to create chiral auxiliaries , which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.uk For example, a chiral oxazolidin-2-one auxiliary derived from N-Boc-L-tyrosine has been successfully attached to a solid support and used for diastereoselective aldol (B89426) reactions. nih.gov This approach allows for the synthesis of complex chiral molecules with high stereocontrol. nih.gov
The development of organocatalysts derived from this compound is another active area of research. These small, metal-free organic molecules can catalyze a wide range of chemical transformations with high enantioselectivity. For instance, bimorpholine derivatives synthesized from L-tyrosinol have been investigated as potential organocatalysts, although further optimization is needed to improve their stereoselectivity. taltech.ee
Moreover, this compound and its derivatives are employed in the preparation of chiral ligands for metal-catalyzed asymmetric reactions. nih.gov These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction, leading to the formation of one enantiomer in preference to the other.
Integration with Modern Drug Design and High-Throughput Screening
The structural features of this compound make it an ideal candidate for integration into modern drug discovery platforms, including combinatorial chemistry and high-throughput screening (HTS).
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. fortunepublish.com this compound serves as a valuable building block in the creation of these libraries, particularly for peptide and peptidomimetic compounds. smolecule.comnih.govnumberanalytics.com The "one-bead one-compound" (OBOC) method, a cornerstone of combinatorial synthesis, can be utilized to generate vast libraries where each bead carries a unique compound derived from a this compound scaffold. nih.gov
These compound libraries are then subjected to high-throughput screening (HTS) , an automated process that can test thousands or even millions of compounds for their ability to interact with a specific biological target. fortunepublish.com The integration of this compound-based libraries with HTS allows for the rapid identification of "hit" compounds with potential therapeutic value. benthambooks.com
Computational modeling and in silico screening are also playing an increasingly important role in the design of drugs based on the this compound scaffold. nih.gov Molecular docking studies can predict how a this compound derivative might bind to a target protein, helping to guide the synthesis of more potent and selective inhibitors. nih.govnih.gov This computational approach, combined with experimental screening, accelerates the drug discovery process and reduces the reliance on costly and time-consuming laboratory experiments. nih.gov
Development of Advanced Functional Materials Based on this compound Scaffolds
The unique chemical properties of this compound also lend themselves to the development of novel functional materials with a wide range of potential applications, particularly in the biomedical field.
Polymer-based drug delivery systems are a key area of focus. L-tyrosine-derived polymers, which can be synthesized from this compound, offer excellent biocompatibility and biodegradability. nih.gov These polymers can self-assemble into nanoparticles that can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery to target cells. nih.govnih.gov Researchers are developing enzyme-responsive poly(ester-urethane) nanocarriers from L-tyrosine that can release their drug payload specifically within cancer cells. nih.gov
Hydrogels are another exciting application of this compound-based materials. These three-dimensional polymer networks can absorb large amounts of water and mimic the extracellular matrix, making them ideal for tissue engineering and regenerative medicine. acs.orgmdpi.comnih.govnih.gov Oligopeptide hydrogels derived from amino acids like tyrosine are being developed as scaffolds for cell culture, offering a biocompatible environment that can support cell growth and differentiation. science.gov
Furthermore, the potential exists to develop functional materials for sensing applications by incorporating this compound into polymer structures. The phenolic hydroxyl group of the tyrosine moiety can be exploited for its chemical reactivity and potential to interact with specific analytes, opening up possibilities for the creation of novel biosensors.
Q & A
Q. What computational methods predict this compound’s interactions with enzymatic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB. Validate predictions with MD simulations (GROMACS) and compare to SPR-derived binding affinities .
Data Presentation Guidelines
- Tables : Include retention times (HPLC), spectral peaks (NMR), and kinetic parameters (e.g., /) for reproducibility .
- Figures : Use scatter plots for dose-response curves and heatmaps for stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
